Succinate/succinate receptor antagonist 1

Periodontal disease Bone loss In vivo efficacy

Standard SUCNR1 antagonists lack periodontal disease model validation or require humanized mice. Compound 7a (CAS 2361972-29-2) is the only antagonist with published in vivo efficacy in periodontitis, including quantified alveolar bone reduction and microbiome restructuring. - IC50: 20 µM (SUCNR1 reporter assay) - Validated in C57BL/6 mice - no humanized receptors needed - No direct antimicrobial effects - clean host signaling dissection - PLGA/GMD topical gel formulation available (Cell Reports)

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
Cat. No. B12393185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinate/succinate receptor antagonist 1
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C17H15N3O/c1-18-16(21)11-12-4-6-13(7-5-12)15-9-8-14-3-2-10-19-17(14)20-15/h2-10H,11H2,1H3,(H,18,21)
InChIKeyCNTLNLSLKYIFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinate/Succinate Receptor Antagonist 1 (Compound 7a): Validated SUCNR1 Antagonist


Succinate/succinate receptor antagonist 1 (also known as compound 7a; CAS 2361972-29-2; molecular formula C₁₇H₁₅N₃O; molecular weight 277.32) is a synthetic small-molecule antagonist of the succinate receptor 1 (SUCNR1, also known as GPR91), a class A G protein-coupled receptor that senses the tricarboxylic acid cycle intermediate succinate as an immunological danger signal [1]. Compound 7a inhibits SUCNR1 activation with an IC₅₀ of 20 μM in reporter cell lines [1] and has been validated in multiple in vivo mouse models of periodontitis, where topical gel application significantly reduced alveolar bone loss, suppressed local and systemic inflammatory cytokines (TNF-α, IL-1β), and shifted the oral microbiome toward a less dysbiotic community composition [2]. Unlike several more potent SUCNR1 antagonists that lack in vivo disease-model validation, compound 7a is supported by published studies in Cell Reports and Molecular Oral Microbiology, with IP protection under US non-provisional and PCT patent applications [2].

Why Generic SUCNR1 Antagonist Substitution Fails


SUCNR1 (GPR91) antagonists span over three orders of magnitude in potency (IC₅₀ from 7 nM to 20 μM) and exhibit divergent species selectivity, formulation compatibility, and in vivo validation domains, making class-level interchange scientifically indefensible [1]. NF-56-EJ40 (IC₅₀ 25 nM, Ki 33 nM) is exquisitely human-selective with negligible rat receptor activity (>100 μM), precluding standard rodent disease modeling [1]. hGPR91 antagonist 3 (compound 5g; IC₅₀ 35 nM human/135 nM rat) is orally bioavailable (F%: 26) but has no published periodontal or bone loss efficacy data, with its in vivo characterization limited to succinate-induced blood pressure pharmacodynamic assays [2]. hGPR91 antagonist 1 (compound 4c; IC₅₀ 7 nM) demonstrates >1000-fold selectivity over the related receptor GPR99 yet also lacks any periodontal disease model validation . In contrast, compound 7a is the only SUCNR1 antagonist with validated in vivo efficacy in periodontitis models—including quantified alveolar bone loss reduction (>2-fold vs vehicle), oral microbiome restructuring, and CNS anti-inflammatory effects—making it irreplaceable for periodontal and neuroinflammatory research applications [3].

Quantitative Differentiation Evidence for Compound 7a


In Vivo Alveolar Bone Loss Reduction

In a ligature combined with Fusobacterium nucleatum inoculation mouse model of periodontitis enhanced by succinate administration, topical application of compound 7a in a PLGA/GMD in situ gel formulation every other day for 28 days produced a >2-fold reduction in average alveolar bone loss compared with vehicle-treated mice, as measured by micro-CT analysis [1]. In a short-term treatment regimen consisting of only three topical applications within one week, a >30% reduction in alveolar bone loss was observed in 7a-treated mice vs vehicle [1]. By contrast, no published in vivo periodontal bone loss data exist for NF-56-EJ40, hGPR91 antagonist 3 (compound 5g), hGPR91 antagonist 1 (compound 4c), or SUCNR1-IN-1 (compound 20), despite their greater in vitro potency (IC₅₀ values of 7–88 nM vs 20 μM for 7a) [2]. The in vivo pharmacodynamic characterization of compounds 4c and 2c is limited to succinate-induced mean arterial pressure (MAP) changes in rat, with 59% and 76% inhibition of ΔMAP at 2 and 4 hours respectively, representing an entirely distinct physiological endpoint from bone loss [2].

Periodontal disease Bone loss In vivo efficacy

Host-Mediated Oral Microbiome Modulation

Compound 7a treatment significantly altered the oral microbial community composition in periodontitis mice, depleting the relative abundance of Bacteroidetes and reshaping the 20 most relatively abundant genera without affecting alpha diversity, as measured by Bray-Curtis dissimilarity PCoA [1]. Critically, in vitro experiments demonstrated that compound 7a did not influence the growth or virulence gene expression of bacterial and fungal human microbiota, confirming that the therapeutic microbiome effects are driven by reduced host SUCNR1 signaling rather than direct antimicrobial action [2]. This mechanistic feature is uniquely characterized for compound 7a among SUCNR1 antagonists. No published study has assessed the impact of NF-56-EJ40, hGPR91 antagonist 3 (5g), or hGPR91 antagonist 1 (4c) on oral or gut microbiome composition in any disease model [3].

Oral microbiome Host-microbiome interaction Dysbiosis

Topical In Situ Gel Formulation

Compound 7a has been successfully formulated into a PLGA (polylactic-co-glycolic acid) and glimepiride (GMD) in situ gel (ISG) for topical application to the subgingival area, enabling sustained local SUCNR1 blockade [1]. This formulation was applied every other day for 28 days in mouse periodontitis models, demonstrating robust efficacy without systemic toxicity concerns [1]. Patent WO2019136022A1 covers oral film and gel compositions containing succinate/succinate receptor inhibitors including compound 7a, with claims for treating periodontal disease via subgingival topical delivery [2]. In comparison, hGPR91 antagonist 3 (compound 5g) is characterized as orally bioavailable (F%: 26) for systemic delivery, suited for hypertension and retinal angiogenesis indications, but no topical oral formulation has been reported . NF-56-EJ40 is a research-grade powder requiring DMSO solubilization with no formulation development described .

Drug formulation Topical delivery Periodontal therapy

Cross-Tissue Anti-Inflammatory Activity

In proof-of-concept studies with compound 7a, oral topical treatment reduced the pro-inflammatory cytokine IL-1β not only locally in gingival tissue but also systemically and in the central nervous system—specifically in the hippocampus and cerebellum of a mouse periodontitis model . This demonstrates that local SUCNR1 antagonism with compound 7a can attenuate neuroinflammation at distal CNS sites, implicating the oral-systemic inflammatory axis. By contrast, the in vivo characterization of hGPR91 antagonists 2c and 4c was limited to succinate-induced blood pressure elevation in rats, an entirely distinct cardiovascular pharmacodynamic endpoint [1]. NF-56-EJ40 has been used to demonstrate that extracellular succinate hyperpolarizes M2 macrophages via GPR91-mediated Gq signaling (blockable by 1 μM NF-56-EJ40), but no CNS cytokine data have been published .

Neuroinflammation Cytokine reduction Oral-systemic axis

Potency Profile and In Vivo Translation

Compound 7a inhibits SUCNR1 activation with an IC₅₀ of 20 μM in a reporter cell line assay, representing substantially lower intrinsic potency than NF-56-EJ40 (IC₅₀ 25 nM, Ki 33 nM), hGPR91 antagonist 1/compound 4c (IC₅₀ 7 nM), hGPR91 antagonist 3/compound 5g (IC₅₀ 35 nM), and SUCNR1-IN-1/compound 20 (IC₅₀ 88 nM) [1]. Despite this 285- to 2857-fold lower in vitro potency, compound 7a demonstrates robust in vivo efficacy in periodontitis models (see Evidence Items 1–4), suggesting that topical delivery achieves sufficient local tissue concentrations to overcome lower intrinsic receptor affinity [1]. Importantly, the potency gap underscores that compound 7a cannot be substituted by more potent antagonists for periodontal research, as the latter compounds lack disease-relevant in vivo validation and may exhibit unfavorable selectivity profiles (e.g., NF-56-EJ40 is inactive at rat SUCNR1, precluding standard rodent models) .

SUCNR1 antagonism Potency comparison Translational pharmacology

Mouse Model Compatibility

Compound 7a has demonstrated efficacy in standard mouse models of periodontitis (C57BL/6 background), including ligature-induced and F. nucleatum inoculation models, confirming functional activity at mouse SUCNR1 [1]. In contrast, NF-56-EJ40 exhibits essentially no activity at rat SUCNR1 (IC₅₀ >100 μM in GTPγS assay) and is described as a human-selective antagonist, limiting its utility to humanized receptor systems or human cell-based assays . hGPR91 antagonist 3 (5g) does show dual human/rat activity (IC₅₀ 35/135 nM), but no in vivo mouse disease model data have been published . For researchers requiring a SUCNR1 antagonist compatible with standard murine periodontitis or inflammatory disease models, compound 7a is the only validated option.

Species selectivity Mouse models Translational research

Research and Industrial Application Scenarios


Periodontal Disease Drug Discovery

Compound 7a is the SUCNR1 antagonist of choice for preclinical periodontitis studies, having demonstrated >2-fold reduction in alveolar bone loss with 28-day topical gel treatment and >30% reduction with a short 3-application regimen in ligature-induced mouse models [1]. Researchers can use the PLGA/GMD in situ gel formulation described in Cell Reports as a starting point for topical delivery optimization. The compound's compatibility with standard C57BL/6 mice eliminates the need for humanized receptor models required by human-selective antagonists like NF-56-EJ40.

Host-Microbiome Interaction Studies

Compound 7a enables clean dissection of host SUCNR1 signaling in microbiome modulation, as it has been experimentally confirmed to lack direct effects on bacterial and fungal growth and virulence gene expression in vitro [2]. This property is critical for studies aiming to distinguish host-driven microbiome changes from direct antimicrobial effects, a common confound in oral biology research. The compound's demonstrated ability to deplete Bacteroidetes and reshape genus-level community composition without altering alpha diversity provides a characterized baseline for microbiome-focused experiments.

Neuroinflammation and Oral-CNS Axis Research

Compound 7a is uniquely positioned for studies of the oral-CNS inflammatory connection, having been shown to reduce IL-1β levels not only in gingiva and serum but also in hippocampus and cerebellum following oral topical administration in a mouse periodontitis model . This makes it a valuable tool for research programs exploring the link between periodontal disease and neurodegenerative conditions such as Alzheimer's disease, where SUCNR1-mediated neuroinflammation is hypothesized to play a contributory role.

Topical Formulation Development

For industrial formulation scientists, compound 7a offers access to a patent-protected delivery paradigm (WO2019136022A1) covering oral thin films and topical gels for subgingival SUCNR1 antagonist delivery [3]. The demonstrated PLGA/GMD ISG formulation provides a validated starting point for developing clinical-stage topical periodontal therapies, with published in vivo pharmacokinetic/pharmacodynamic data supporting every-other-day dosing feasibility. This patent estate creates a defined IP landscape for commercial development, unlike unformulated comparator compounds.

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